molecular formula C13H21Cl2NO B586310 rac-threo-Dihydro Bupropion-d9 Hydrochloride CAS No. 1392209-60-7

rac-threo-Dihydro Bupropion-d9 Hydrochloride

Cat. No.: B586310
CAS No.: 1392209-60-7
M. Wt: 287.272
InChI Key: YZHVQDVGTAELNB-SKNDMWRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of rac-threo-Dihydro Bupropion-d9 Hydrochloride is the dopamine transporter . This compound acts as a selective inhibitor of dopamine uptake , which plays a crucial role in regulating the concentration of dopamine in the synaptic cleft and thus modulating dopaminergic neurotransmission .

Mode of Action

This compound interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission .

Biochemical Pathways

The enhanced dopaminergic neurotransmission affects various biochemical pathways. Primarily, it influences the reward system in the brain, which is associated with feelings of pleasure and motivation . Additionally, it may impact other pathways related to mood regulation, cognition, and motor control .

Pharmacokinetics

Therefore, it is likely that its pharmacokinetic properties are similar to those of Bupropion, which is well-absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced dopaminergic neurotransmission . This can lead to improved mood and decreased symptoms in conditions such as depression . It can also aid in smoking cessation by reducing cravings and withdrawal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, individual factors, including a person’s age, health status, and genetic makeup, can influence how the compound is metabolized and its overall efficacy .

Biochemical Analysis

Biochemical Properties

Rac-threo-Dihydro Bupropion-d9 Hydrochloride is known to interact with dopamine receptors, playing a role in neurotransmission . It is also involved in nociception, the sensory nervous system’s response to harmful stimuli .

Cellular Effects

This compound has been associated with various cellular processes. It is known to interact with dopamine receptors, which are crucial in the regulation of mood and reward-driven behavior . The compound’s influence on these receptors can impact cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-threo-Dihydro Bupropion-d9 Hydrochloride involves the reduction of Bupropion Hydrochloride. The reduction process typically employs 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired yield and quality. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

rac-threo-Dihydro Bupropion-d9 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major product formed from the reduction of Bupropion Hydrochloride is this compound. Other potential products include various oxidized and substituted derivatives, depending on the specific reaction conditions employed.

Properties

CAS No.

1392209-60-7

Molecular Formula

C13H21Cl2NO

Molecular Weight

287.272

IUPAC Name

(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3;

InChI Key

YZHVQDVGTAELNB-SKNDMWRXSA-N

SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Synonyms

3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.